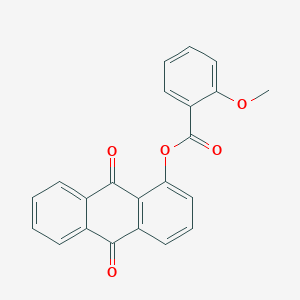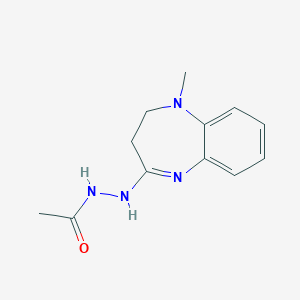
9,10-Dioxo-9,10-dihydro-1-anthracenyl 2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dioxo-9,10-dihydro-1-anthracenyl 2-methoxybenzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 9,10-Dioxo-9,10-dihydro-1-anthracenyl 2-methoxybenzoate is not fully understood. However, studies have shown that the compound interacts with specific enzymes and receptors in the body, leading to the observed biological effects.
Biochemical and Physiological Effects:
The compound has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, modulation of immune response, and reduction of inflammation. These effects have been observed in both in vitro and in vivo studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 9,10-Dioxo-9,10-dihydro-1-anthracenyl 2-methoxybenzoate in lab experiments is its high purity and stability. The compound can be easily synthesized and purified, making it an ideal candidate for various applications. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 9,10-Dioxo-9,10-dihydro-1-anthracenyl 2-methoxybenzoate. One potential area of research is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential applications in other fields, such as energy storage and conversion. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, 9,10-Dioxo-9,10-dihydro-1-anthracenyl 2-methoxybenzoate is a synthetic compound that has shown potential applications in various fields. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of 9,10-Dioxo-9,10-dihydro-1-anthracenyl 2-methoxybenzoate involves the reaction of 9,10-anthraquinone with 2-methoxybenzoic acid in the presence of a catalyst. The reaction is carried out under specific conditions, and the resulting compound is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, the compound has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In material science, it has been used as a building block for the synthesis of organic semiconductors and liquid crystals. In organic electronics, it has been used as an electron transport material in organic light-emitting diodes.
Eigenschaften
Molekularformel |
C22H14O5 |
|---|---|
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
(9,10-dioxoanthracen-1-yl) 2-methoxybenzoate |
InChI |
InChI=1S/C22H14O5/c1-26-17-11-5-4-9-15(17)22(25)27-18-12-6-10-16-19(18)21(24)14-8-3-2-7-13(14)20(16)23/h2-12H,1H3 |
InChI-Schlüssel |
KWXQRPJYKDZDKD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)OC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)OC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-3-[(2,3-dichlorobenzylidene)amino]-2-butenedinitrile](/img/structure/B289583.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B289587.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide](/img/structure/B289597.png)
![4,6-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289615.png)
![6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289616.png)
![6-acetyl-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289619.png)
![6-formyl-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289620.png)





